1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid
Description
1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a 3-methyloxetane substituent at the 1-position and a carboxylic acid group at the 3-position of the pyrazole ring. This compound belongs to a broader class of pyrazole-carboxylic acids, which are widely studied for their structural versatility and applications in medicinal chemistry, agrochemicals, and materials science. The oxetane moiety is notable for its ring strain and polarity, which can enhance solubility and influence pharmacokinetic properties compared to other cyclic ethers .
Properties
Molecular Formula |
C8H10N2O3 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
1-(3-methyloxetan-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O3/c1-8(4-13-5-8)10-3-2-6(9-10)7(11)12/h2-3H,4-5H2,1H3,(H,11,12) |
InChI Key |
AFXKHAHLNJKAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)N2C=CC(=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation of the Pyrazole Core
The pyrazole ring can be synthesized via cyclization reactions involving hydrazines and β-dicarbonyl compounds or their derivatives. Common methods include:
Hydrazine Condensation with α,β-Unsaturated Carbonyls:
Hydrazine derivatives react with α,β-unsaturated esters or ketones to form pyrazoles through cyclization and subsequent aromatization.Cyclization of 1,3-Dicarbonyl Derivatives:
Using diketones or β-ketoesters with hydrazines under reflux conditions to form the pyrazole ring.
Introduction of the 3-Methyloxetan-3-yl Group
The key challenge is attaching the oxetane substituent at the 3-position of the pyrazole. This can be achieved through:
- Nucleophilic substitution or addition reactions on a suitable precursor.
- Cross-coupling reactions if the pyrazole ring bears a halogen or pseudohalogen at the 3-position.
Detailed Synthetic Route Based on Literature and Patents
Step 1: Synthesis of the Pyrazole Intermediate
Method: Hydrazine Condensation with β-Dicarbonyl Derivative
- React a β-ketoester (e.g., ethyl acetoacetate) with hydrazine hydrate in ethanol under reflux.
- The reaction yields a pyrazole ester after cyclization.
- Example conditions: Reflux at 80°C for 4-6 hours, followed by purification.
Data Table 1: Pyrazole Intermediate Synthesis
| Reactants | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ethyl acetoacetate + hydrazine hydrate | Ethanol | Reflux (~80°C) | 4-6 hrs | 70-85 | Cyclization to pyrazole ester |
Step 2: Functionalization at the 3-Position
Method: Halogenation at the 3-Position
- Halogenate the pyrazole ester using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator (AIBN) or light.
- This yields a 3-halopyrazole derivative, which is primed for further substitution.
| Reactants | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ester + NBS/NCS | Chloroform or DMF | Room temp, light or heat | 60-80 | Formation of 3-halopyrazole |
Step 3: Coupling with 3-Methyloxetane
Method: Nucleophilic Substitution with Oxetane Derivative
- React the 3-halopyrazole with a 3-methyloxetane derivative bearing a nucleophilic group (e.g., a deprotonated alcohol or amine).
- Use a base such as potassium carbonate or sodium hydride in a polar aprotic solvent (DMF or DMSO).
- Conditions: Elevated temperature (~80°C) for several hours.
| Reactants | Solvent | Base | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 3-Halopyrazole + 3-methyloxetane | DMSO | K2CO3 or NaH | 80°C, 4-8 hrs | 50-70 | Nucleophilic substitution at the 3-position |
Step 4: Hydrolysis to the Carboxylic Acid
- Hydrolyze the ester group (if present) to the free acid using aqueous acid or base hydrolysis.
- Acid hydrolysis: Reflux with dilute hydrochloric acid.
- Base hydrolysis: Reflux with sodium hydroxide, followed by acidification.
| Reactant | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Pyrazole ester + HCl | Water/HCl | Reflux (~100°C) | 80-90 | Conversion to carboxylic acid |
Alternative Approaches
- Direct C–H Activation: Recent advances suggest possible direct functionalization at the 3-position of the pyrazole via metal-catalyzed C–H activation, enabling the attachment of the oxetane ring without halogen intermediates.
- Cross-Coupling Strategies: Suzuki or Negishi coupling reactions using boronic acids or organozinc reagents can be employed if suitable halogenated intermediates are prepared.
Data Tables Summarizing the Preparation Methods
| Step | Method | Key Reagents | Conditions | Typical Yield (%) | Purpose |
|---|---|---|---|---|---|
| 1 | Hydrazine condensation of β-dicarbonyl | Hydrazine hydrate, ethyl acetoacetate | Reflux (~80°C), ethanol | 70-85 | Pyrazole core synthesis |
| 2 | Halogenation at 3-position | NBS or NCS, radical initiator | Room temp/light or heat | 60-80 | Activation for substitution |
| 3 | Nucleophilic substitution with oxetane | 3-Methyloxetane derivative, base | 80°C, polar aprotic solvent | 50-70 | Attachment of oxetane group |
| 4 | Hydrolysis to carboxylic acid | HCl or NaOH | Reflux (~100°C) | 80-90 | Final acid formation |
Research Validation and Sources
- The synthesis of heterocyclic compounds like pyrazoles and oxetanes is well documented in organic synthesis literature, including patents and peer-reviewed articles.
- Patents such as CN111362874B and WO2013041602A1 describe similar heterocyclic synthesis strategies, emphasizing halogenation, nucleophilic substitution, and cyclization.
- Recent advances include metal-catalyzed C–H activation and cross-coupling techniques, providing versatile routes for complex heterocyclic modifications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism by which 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid exerts its effects depends on its specific interactions with molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in cellular processes. The pathways involved can vary, but often include modulation of signaling pathways and alterations in gene expression .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following sections compare 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid with analogous pyrazole-carboxylic acids, focusing on structural features, synthesis, and functional properties.
Substituent Effects on the Pyrazole Ring
Key Observations :
Key Observations :
Biological Activity
1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid, also known as sodium 1-[(3-methyloxetan-3-yl)methyl]-1H-pyrazole-3-carboxylate, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid is with a molecular weight of approximately 196.20 g/mol. The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C9H12N2O3 |
| Molecular Weight | 196.20 g/mol |
| SMILES | CC1(COC1)CN2C=CC(=N2)C(=O)O |
| InChI | InChI=1S/C9H12N2O3/c1-9(5-14-6-9)4-11-3-2-7(10-11)8(12)13/h2-3H,4-6H2,1H3,(H,12,13) |
Antimicrobial Properties
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Anti-inflammatory Effects
Research has suggested that pyrazole derivatives may possess anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which play a crucial role in inflammation. The anti-inflammatory activity is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases.
Case Studies
- Insecticidal Activity : A study evaluated the larvicidal activity of various pyrazole derivatives against Aedes aegypti, the vector for dengue fever. Although specific data for 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid was not available, related compounds demonstrated promising larvicidal effects with LC50 values indicating effective control measures against mosquito populations .
- Toxicity Assessment : Toxicological evaluations have shown that certain pyrazole derivatives exhibit low toxicity profiles in mammalian models. In one study, compounds were administered to mice without significant adverse effects on vital organs, suggesting a favorable safety margin for further development .
The biological activities of 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid can be attributed to several mechanisms:
Enzyme Inhibition : Many pyrazole derivatives act as enzyme inhibitors, particularly targeting cyclooxygenases and lipoxygenases involved in inflammatory processes.
Cell Membrane Disruption : The lipophilic nature of these compounds allows them to integrate into microbial membranes, leading to increased permeability and cell lysis.
Signal Transduction Modulation : Some studies suggest that these compounds may interfere with signaling pathways related to inflammation and immune responses.
Q & A
Basic: What are the recommended synthetic routes for 1-(3-Methyloxetan-3-yl)-1H-pyrazole-3-carboxylic acid, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps include:
- Cyclization of pyrazole precursors with methyloxetane derivatives under reflux conditions (e.g., using DMF or THF as solvents) .
- Carboxylic acid activation via coupling agents like EDCI/HOBT for subsequent amidation or esterification .
Optimization strategies:
- Temperature control : Maintain 60–80°C during cyclization to minimize side reactions .
- Purification : Use silica gel chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .
Example Reaction Conditions Table:
| Step | Reactants | Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|---|---|
| 1 | Pyrazole precursor + Methyloxetane | DMF | 80 | K₂CO₃ | 65–70 |
| 2 | Intermediate + COOH activation | THF | 25 | EDCI/HOBT | 80–85 |
Basic: Which spectroscopic methods are most reliable for structural confirmation?
Answer:
- ¹H/¹³C NMR : Identify proton environments (e.g., methyloxetane protons at δ 1.4–1.6 ppm, pyrazole protons at δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 211.12 g/mol) .
- FT-IR : Carboxylic acid C=O stretch at ~1700 cm⁻¹ .
Advanced: How does the methyloxetane moiety influence the compound’s pharmacokinetic properties?
Answer:
The methyloxetane group enhances:
- Metabolic stability : Resists cytochrome P450 oxidation due to steric hindrance .
- Solubility : Polar oxetane oxygen improves aqueous solubility (logP ~1.2) compared to non-oxetane analogs .
Supporting Data:
| Property | With Methyloxetane | Without Methyloxetane |
|---|---|---|
| Metabolic half-life (hr) | 4.5 | 1.2 |
| Aqueous solubility (mg/mL) | 12.3 | 3.8 |
Advanced: What in vitro assays are recommended to evaluate its anti-proliferative activity?
Answer:
- MTT assay : Test cytotoxicity against cancer cell lines (e.g., PC-3 prostate cancer cells) at 10–100 µM concentrations .
- Autophagy induction : Monitor LC3-II/LC3-I ratio via Western blot .
- mTOR/p70S6K inhibition : Use kinase activity assays with IC₅₀ determination .
Advanced: How can researchers resolve contradictions in reported biological activities?
Answer: Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP-based viability assays vs. MTT) .
- Compound purity : Validate via HPLC (≥95% purity required) .
- Cell line specificity : Compare activity across multiple lines (e.g., DU145 vs. LNCaP prostate cancer models) .
Advanced: What strategies improve solubility for in vivo studies?
Answer:
- Salt formation : Prepare sodium or potassium salts .
- Co-solvents : Use PEG-400 or cyclodextrin complexes .
- Prodrug derivatization : Esterify the carboxylic acid for enhanced lipophilicity .
Methodological: How to assess metabolic pathways and stability?
Answer:
- Phase I metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS for hydroxylated metabolites .
- Phase II conjugation : Identify glucuronide/sulfate adducts using UDPGA or PAPS co-factors .
- Stability metrics : Calculate intrinsic clearance (Clₜₙₜ) from t₁/₂ in microsomal assays .
Methodological: What safety protocols are critical during handling?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
